molecular formula C16H10BrClN2OS B4632295 N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide

Cat. No.: B4632295
M. Wt: 393.7 g/mol
InChI Key: OPLVWEKMVCCBOT-UHFFFAOYSA-N
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Description

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties

Preparation Methods

The synthesis of N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like sodium azide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide involves its interaction with specific molecular targets in cells. The thiazole ring is known to interact with enzymes and receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial activity . The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide can be compared with other thiazole derivatives such as:

What sets this compound apart is its unique combination of a bromophenyl group and a chlorobenzamide moiety, which may confer distinct biological activities and pharmacokinetic properties.

Properties

IUPAC Name

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrClN2OS/c17-12-5-1-3-10(7-12)14-9-22-16(19-14)20-15(21)11-4-2-6-13(18)8-11/h1-9H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLVWEKMVCCBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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